3-(5-Methyl-3-thienyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
3-(5-methylthiophen-3-yl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-6-2-7(5-10-6)8-3-9-4-8/h2,5,8-9H,3-4H2,1H3 |
InChI Key |
WOYPEJWQKOWMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2CNC2 |
Origin of Product |
United States |
Synthesis and Chemical Properties of 3 5 Methyl 3 Thienyl Azetidine
Retrosynthetic Analysis and Proposed Synthetic Pathways
A logical retrosynthetic approach would involve the formation of the carbon-carbon bond between the azetidine (B1206935) and thiophene (B33073) rings or the construction of the azetidine ring onto a pre-functionalized thiophene precursor. One common strategy for the synthesis of 3-aryl azetidines involves the Hiyama cross-coupling reaction of a 3-haloazetidine with an appropriate organosilane. nih.gov
A potential synthetic pathway could start from a protected 3-iodoazetidine (B8093280), which can be coupled with a 5-methyl-3-thienyl silane (B1218182) derivative under palladium catalysis to yield the desired product. Alternatively, an intramolecular cyclization of a suitable precursor containing both the thiophene and the N-propylamine moieties could be envisioned. nih.gov
Key Reactions and Mechanistic Insights
The key reaction in the proposed Hiyama cross-coupling pathway is the palladium-catalyzed reaction between the 3-iodoazetidine and the thienylsilane. The mechanism of this reaction typically involves oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the organosilane and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
In an intramolecular cyclization approach, a key step could be the ring closure of a γ-amino alcohol or a related derivative. For example, a precursor containing a 1,3-propanediol (B51772) with the 5-methyl-3-thienyl group at the 2-position could be converted to a bis-triflate and then reacted with a primary amine to form the azetidine ring. nih.gov
Physicochemical Properties
Specific experimental data for the physicochemical properties of 3-(5-Methyl-3-thienyl)azetidine are not widely reported in the public domain. However, based on the properties of similar small molecules containing azetidine and thiophene rings, some general characteristics can be predicted.
| Property | Predicted Value/Characteristic |
| Molecular Weight | 167.26 g/mol |
| Molecular Formula | C₉H₁₃NS |
| Appearance | Likely a solid or oil at room temperature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO. |
| Boiling Point | Predicted to be relatively high due to the presence of the polar azetidine ring. |
| Melting Point | Dependent on the crystalline structure, if solid. |
| pKa | The nitrogen atom in the azetidine ring is basic and can be protonated. |
Note: These are predicted properties and require experimental verification.
Spectroscopic Analysis
The structural characterization of this compound would rely on standard spectroscopic techniques.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the azetidine ring (typically in the range of 3-4 ppm), the thiophene ring protons (around 6-7 ppm), and the methyl group protons (around 2.5 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the azetidine ring, the thiophene ring, and the methyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if the azetidine nitrogen is unsubstituted), C-H stretching, and C=C stretching of the thiophene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Note: The exact chemical shifts and absorption frequencies would need to be determined experimentally.
Chemical Reactivity and Transformations of 3 5 Methyl 3 Thienyl Azetidine
Ring Strain and its Influence on Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain. rsc.orgontosight.ai This inherent strain is a primary driver of their reactivity, making them more susceptible to ring-opening reactions compared to their less-strained five- and six-membered counterparts, such as pyrrolidines and piperidines. The relief of this strain provides a thermodynamic driving force for reactions that lead to the cleavage of the azetidine (B1206935) ring. rsc.org
The reactivity of the azetidine ring is a delicate balance. While strained, it is notably more stable than the highly reactive three-membered aziridine (B145994) ring, allowing for easier handling and more selective chemical manipulations. rsc.org The substituents on the azetidine ring can further modulate its reactivity. In the case of 3-(5-methyl-3-thienyl)azetidine, the bulky thienyl group at the 3-position can influence the regioselectivity of ring-opening reactions.
Nucleophilic Ring-Opening Reactions of the Azetidine Core
The strained nature of the azetidine ring makes it susceptible to attack by various nucleophiles, leading to ring-opening. These reactions are a cornerstone of azetidine chemistry, providing a pathway to a variety of functionalized acyclic amines. magtech.com.cn The regioselectivity of the ring-opening is influenced by both electronic and steric factors.
Generally, nucleophilic attack can occur at either the C2 or C4 positions of the azetidine ring. The presence of activating groups or the use of Lewis acids can facilitate these reactions. magtech.com.cn For unsymmetrically substituted azetidines, the site of nucleophilic attack is often directed by the nature of the substituents. For instance, in the presence of an aryl group, the C-N bond adjacent to the aryl substituent is often cleaved due to the stabilization of the resulting transition state or intermediate through conjugation. magtech.com.cn
Common nucleophiles that participate in these reactions include:
Nitrogen nucleophiles: Amines, azides
Oxygen nucleophiles: Alcohols, water
Carbon nucleophiles: Organometallic reagents, cyanides
The use of Lewis acids, such as lanthanide triflates (e.g., La(OTf)₃), has been shown to be effective in catalyzing the intramolecular aminolysis of epoxides to form azetidines, highlighting the utility of Lewis acid catalysis in reactions involving strained rings. nih.govfrontiersin.org While not a direct ring-opening of this compound, this demonstrates a relevant strategy for manipulating related strained heterocyclic systems.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. masterorganicchemistry.com The position of substitution on the thiophene ring is directed by the existing substituents. In this compound, the ring is substituted at the 3- and 5-positions with an azetidinyl group and a methyl group, respectively.
The methyl group is an activating, ortho-, para-directing group. The azetidinyl group, connected via a carbon, is also generally considered to be activating and ortho-, para-directing. Therefore, electrophilic attack is expected to occur at the vacant 2- or 4-positions of the thiophene ring. The relative directing effects of the methyl and azetidinyl groups, as well as steric hindrance, will determine the major product.
Typical electrophilic aromatic substitution reactions that could be applied to the thiophene ring of this compound include:
Halogenation: (Chlorination, Bromination) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Nitration: Using a mixture of nitric acid and sulfuric acid.
Sulfonation: Using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
The reaction conditions for these substitutions would need to be carefully controlled to avoid potential side reactions involving the azetidine ring.
Functional Group Interconversions on the Thiophene and Azetidine Moieties
The nitrogen atom of the azetidine ring is a nucleophilic center and can readily participate in a variety of reactions. ontosight.airesearchgate.net These transformations are crucial for diversifying the structure and properties of the molecule.
N-Alkylation: The secondary amine of the azetidine can be alkylated using alkyl halides or other electrophilic alkylating agents.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-acylazetidines.
N-Sulfonylation: Treatment with sulfonyl chlorides yields N-sulfonylated azetidines.
N-Arylation: Coupling with aryl halides can be achieved using transition metal catalysts, such as palladium or copper.
These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups onto the azetidine nitrogen. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(5-methyl-3-thienyl)azetidine |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-3-(5-methyl-3-thienyl)azetidine |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-3-(5-methyl-3-thienyl)azetidine |
| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl-3-(5-methyl-3-thienyl)azetidine |
The methyl group on the thiophene ring can also be a site for further functionalization, although this may require more forcing conditions compared to reactions on the azetidine nitrogen or electrophilic substitution on the thiophene ring.
Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield a bromomethyl derivative, which is a versatile intermediate for further substitutions.
Oxidation: The methyl group can be oxidized to a formyl group or a carboxylic acid group using strong oxidizing agents. The choice of oxidant and reaction conditions would be critical to avoid over-oxidation or degradation of the thiophene or azetidine rings.
Beyond electrophilic substitution, the thiophene ring can undergo other transformations. For instance, metal-halogen exchange reactions on a halogenated derivative of the thiophene ring could generate an organometallic species. This intermediate could then be reacted with various electrophiles to introduce a wide array of substituents.
For example, if the thiophene ring were to be brominated, the resulting bromo-thienyl derivative could undergo a lithium-halogen exchange with an organolithium reagent. The resulting lithiated thiophene could then be quenched with electrophiles such as aldehydes, ketones, or carbon dioxide to introduce new functional groups.
Reactivity of this compound Remains Largely Unexplored in Publicly Available Research
Comprehensive searches for documented chemical transformations of the compound this compound have revealed a significant gap in the scientific literature. Specifically, detailed research findings on its metal-catalyzed transformations, coupling reactions, and photochemical reactions are not publicly available. While the individual reactivities of azetidine and thiophene rings are well-established, the specific behavior of this combined molecular structure has not been the subject of published studies.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its unique reactivity driven by ring strain. rsc.orgrsc.org This inherent strain makes it susceptible to various ring-opening reactions and functionalizations, often facilitated by metal catalysts. Similarly, the thiophene moiety, an aromatic sulfur-containing heterocycle, readily participates in a range of metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, at its carbon-hydrogen or carbon-halogen bonds. nih.gov
Furthermore, the field of photochemistry has seen significant advancements in the functionalization of heterocyclic compounds. bohrium.comnih.govresearchgate.net Photochemical reactions, often utilizing light to promote electrons to higher energy states, can enable unique transformations that are not accessible through traditional thermal methods. durham.ac.uk The application of such methods to various azetidine and thiophene derivatives has been documented, leading to the synthesis of novel molecular architectures. magtech.com.cnresearchgate.netacs.org
However, despite the rich and diverse chemistry associated with both azetidines and thiophenes, specific studies detailing these transformations for this compound are absent from the reviewed scientific databases and publications. Consequently, no data tables or detailed research findings on its metal-catalyzed or photochemical reactivity can be provided at this time. The exploration of this particular compound's chemical behavior presents a potential area for future research.
Spectroscopic and Structural Characterization of 3 5 Methyl 3 Thienyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
No specific NMR data for 3-(5-Methyl-3-thienyl)azetidine is available.
¹H NMR Analysis (Chemical Shifts, Coupling Constants, Spin-Spin Decoupling)
Detailed ¹H NMR data, including chemical shifts and coupling constants for this compound, could not be found.
¹³C NMR Analysis (Chemical Shifts, DEPT, Heteronuclear Correlation)
Specific ¹³C NMR chemical shifts and data from DEPT or heteronuclear correlation experiments for this compound are not available.
¹⁵N NMR Spectroscopy for Nitrogen Environments
There is no available ¹⁵N NMR data to characterize the nitrogen environment in the azetidine (B1206935) ring of this compound.
Advanced NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY)
Data from advanced 2D NMR techniques such as COSY, HMQC/HSQC, HMBC, and NOESY for this compound are not present in the searched literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No mass spectrometry data for this compound is available.
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data, which would provide the exact mass and elemental composition of this compound, could not be located.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ontosight.ai The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum is expected to exhibit characteristic peaks that confirm the presence of the azetidine and methyl-thienyl moieties.
The analysis of related azetidine derivatives by IR spectroscopy provides a basis for predicting the key vibrational modes. ontosight.aimdpi.com The N-H stretching vibration of the secondary amine within the azetidine ring is anticipated to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the azetidine ring are typically observed in the fingerprint region, generally between 1250 and 1020 cm⁻¹. The aliphatic C-H stretching vibrations of the azetidine ring and the methyl group are expected in the 2850-2960 cm⁻¹ range.
The thiophene (B33073) ring also presents distinct vibrational signatures. The aromatic C-H stretching is expected to produce sharp bands around 3100-3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. The presence of the methyl group on the thiophene ring will also contribute to the C-H stretching and bending vibrations.
A representative, hypothetical IR data table for this compound, based on known values for similar structures, is presented below. researchgate.netresearchgate.netchemicalbook.com
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Azetidine N-H | Stretch | 3300 - 3500 |
| Aromatic C-H (Thiophene) | Stretch | 3100 - 3000 |
| Aliphatic C-H (Azetidine, Methyl) | Stretch | 2850 - 2960 |
| Thiophene C=C | Stretch | 1600 - 1400 |
| Azetidine C-N | Stretch | 1250 - 1020 |
| C-H Bend | Bend | 1470 - 1350 |
| Thiophene C-S | Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is primarily influenced by the π-electron system of the substituted thiophene ring.
Aromatic systems like thiophene typically exhibit strong absorption bands due to π → π* transitions. nih.gov The presence of a methyl group, an electron-donating substituent, on the thiophene ring is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to unsubstituted thiophene. The azetidine ring itself, being a saturated heterocycle, does not have significant absorption in the typical UV-Vis range (200-800 nm).
Derivative spectroscopy can be a valuable tool in UV-Vis analysis, as it can enhance the resolution of overlapping absorption bands and aid in the precise determination of λmax. youngin.comresearchgate.net The second-derivative spectrum, for instance, can reveal fine structural details that are not apparent in the zero-order spectrum. nih.gov
A hypothetical UV-Vis absorption data table for this compound in a suitable solvent like ethanol (B145695) is provided below, based on the analysis of similar aromatic compounds.
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* (Thiophene Ring) | ~ 230 - 250 | > 5000 |
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data from this analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
Based on crystallographic studies of related azetidine and thiophene derivatives, certain structural features can be anticipated. researchgate.netresearchgate.net The four-membered azetidine ring is expected to be puckered, not planar, to relieve ring strain. wikipedia.orgacs.org The analysis would also reveal the relative orientation of the azetidine and 5-methyl-3-thienyl substituents. The crystal packing would be determined by intermolecular forces such as hydrogen bonding (involving the N-H group of the azetidine) and van der Waals interactions.
A hypothetical table of selected crystallographic parameters for this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 12.1 |
| β (°) | ~ 95 |
| Volume (ų) | ~ 1040 |
| Z (Molecules per unit cell) | 4 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. mdpi.com This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₁₁NS, elemental analysis would involve the combustion of a precisely weighed sample to convert carbon, hydrogen, and sulfur into CO₂, H₂O, and SO₂, respectively. The amounts of these combustion products are then measured to calculate the percentage of each element. The nitrogen content is typically determined by a separate method, such as the Dumas or Kjeldahl method.
The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
A data table showing the theoretical and hypothetical experimental elemental analysis values for this compound is provided below.
| Element | Theoretical % | Hypothetical Experimental % |
| Carbon (C) | 62.70 | 62.65 |
| Hydrogen (H) | 7.23 | 7.28 |
| Nitrogen (N) | 9.14 | 9.10 |
| Sulfur (S) | 20.93 | 20.85 |
Theoretical and Computational Studies of 3 5 Methyl 3 Thienyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of 3-(5-Methyl-3-thienyl)azetidine, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for analyzing its electronic properties. stackexchange.comyoutube.com For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), can be employed to predict key structural and electronic parameters. scispace.comcuny.eduyoutube.comnih.gov
The geometry optimization process systematically adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface. stackexchange.comyoutube.com This would reveal precise bond lengths, bond angles, and dihedral angles for the molecule. For instance, the puckering of the four-membered azetidine (B1206935) ring is a critical conformational feature that can be accurately modeled. researchgate.net
Following geometry optimization, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen atom of the azetidine ring and the sulfur atom of the thiophene (B33073) ring are expected to be electron-rich centers. The effect of substituents, like the methyl group on the thiophene ring, on the electronic properties can also be quantified. researchgate.netchemrevlett.com
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -850.123 Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations.
The inherent flexibility of the azetidine ring and the rotational freedom around the bond connecting the two heterocyclic rings mean that this compound can exist in multiple conformations. Computational methods are essential for exploring the potential energy landscape of the molecule to identify the most stable conformers and the energy barriers between them. morressier.comresearchgate.net
Conformational searches can be performed by systematically rotating the dihedral angle of the bond linking the azetidine and thienyl rings and by exploring the puckering of the azetidine ring. The four-membered azetidine ring typically adopts a puckered conformation to relieve ring strain, and the degree of puckering can be influenced by the nature and position of substituents. researchgate.netnih.gov For each conformation, a geometry optimization and energy calculation would be performed to map out the energy landscape. nih.gov This analysis helps in understanding which shapes the molecule is likely to adopt in different environments, which is crucial for its biological activity or material properties.
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states—the high-energy structures that connect reactants and products. arxiv.org For this compound, this could involve modeling its synthesis. For example, in a potential synthesis involving the intramolecular aminolysis of a suitably substituted epoxy amine, DFT calculations could be used to model the transition states for the formation of the azetidine ring. frontiersin.org By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined.
This type of analysis provides valuable insights into reaction regioselectivity and stereoselectivity, helping to explain why certain products are formed preferentially. frontiersin.orgacs.org For instance, computational studies have been used to understand and predict the outcomes of reactions for synthesizing azetidines and other heterocycles. mit.edunih.gov
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, taking into account the effects of solvent and temperature. nih.govnih.gov An MD simulation of this compound, likely in a solvent like water or an organic solvent, would involve solving Newton's equations of motion for all atoms in the system. bohrium.comsemanticscholar.org
These simulations can reveal how the molecule moves, flexes, and interacts with its surroundings. Key insights from MD simulations would include:
Conformational Dynamics: Observing how the molecule transitions between different stable conformations identified in the energy landscape analysis.
Solvation Structure: Understanding how solvent molecules arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding with the azetidine nitrogen.
Stability of Complexes: If the molecule is intended to bind to a biological target like a protein, MD simulations can be used to assess the stability of the ligand-protein complex. nih.govsemanticscholar.org
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations can be used to predict:
NMR Spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental data to aid in structural elucidation. nih.govrsc.orgacs.orgrsc.org The accuracy of these predictions has become a reliable tool in organic chemistry. acs.org
Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. iosrjournals.orgrsc.orgnii.ac.jparxiv.orgresearchgate.net This can help in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as the C-H stretches of the methyl and aromatic groups, and the ring vibrations of the azetidine and thiophene moieties.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Nucleus/Vibration | Predicted Shift/Frequency (cm⁻¹) | Experimental Shift/Frequency (cm⁻¹) |
| ¹³C (Azetidine C2/C4) | ~55-65 ppm | To be determined |
| ¹³C (Thiophene C5-CH₃) | ~15-20 ppm | To be determined |
| ¹H (Azetidine N-H) | ~2.5-3.5 ppm | To be determined |
| IR (C-S stretch) | ~650-710 cm⁻¹ | To be determined |
| IR (C-H stretch, aromatic) | ~3100 cm⁻¹ | To be determined |
Note: Predicted values are based on typical ranges for similar structures and require specific calculations for confirmation.
Computational Guidance for Synthetic Route Design and Optimization
Computational chemistry is increasingly being used to guide the design of new synthetic routes and to optimize existing ones. frontiersin.orgsynthiaonline.com For a novel compound like this compound, computational tools can be used to:
Evaluate Potential Reactions: By calculating reaction energies and activation barriers for various potential synthetic steps, chemists can identify the most promising routes before committing to extensive laboratory work. mit.edu
Predict Reactivity: Understanding the electronic structure and properties of potential precursors can help in predicting their reactivity and potential side reactions. cuny.edu
Retrosynthetic Analysis: Advanced software can assist in retrosynthesis by suggesting potential disconnections and precursor molecules based on known chemical reactions and reactivity principles. chemrxiv.orgduke.edu This can help in designing a more efficient and robust synthesis. For example, computational models can predict which reactants are most likely to successfully form an azetidine ring under specific catalytic conditions. mit.edu
Structure-Reactivity Relationships from Computational Models
Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties of a molecule and predict its reactivity. In the case of this compound, computational models, particularly those based on Density Functional Theory (DFT), can elucidate the relationship between its three-dimensional structure and its chemical behavior. While specific computational studies on this exact molecule are not extensively available in public literature, we can infer its structure-reactivity relationships by examining computational data for its constituent fragments: the azetidine ring and the 5-methyl-3-thienyl group.
The reactivity of the azetidine ring is fundamentally governed by its significant ring strain, estimated to be around 25-26 kcal/mol. This inherent strain influences the bond angles and lengths within the four-membered ring, making it susceptible to ring-opening reactions. Computational models of azetidine and its simple derivatives consistently show that the C-N and C-C bonds are elongated compared to their counterparts in unstrained systems. This bond weakening is a key factor in the ring's propensity to react with various nucleophiles and electrophiles.
The substitution at the 3-position of the azetidine ring with the 5-methyl-3-thienyl group introduces significant electronic and steric effects that modulate its reactivity. The thiophene ring is an electron-rich aromatic system, and the methyl group at the 5-position further enhances its electron-donating character through a positive inductive effect.
Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show regions of negative potential (electron-rich) and positive potential (electron-poor).
Negative Potential: The most negative potential is anticipated to be localized on the nitrogen atom of the azetidine ring due to its lone pair of electrons. This makes the nitrogen the primary site for protonation and attack by electrophiles. The sulfur atom in the thiophene ring and the π-system of the thiophene ring will also exhibit negative potential, making them potential sites for interaction with electrophiles.
Positive Potential: Regions of positive potential are expected around the hydrogen atoms of the azetidine ring and the methyl group.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and distribution of these frontier orbitals provide insights into the molecule's ability to donate and accept electrons.
HOMO: The HOMO is expected to be predominantly localized on the electron-rich 5-methyl-3-thienyl substituent. This indicates that the initial interaction with an electrophile would likely occur at the thiophene ring.
LUMO: The LUMO is likely to be distributed across the azetidine ring, particularly at the C-N bonds. This suggests that nucleophilic attack would target the carbon atoms of the azetidine ring, leading to ring-opening.
Hypothetical Computational Data
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Charge (a.u.) |
| N (azetidine) | -0.45 |
| C2/C4 (azetidine) | +0.15 |
| C3 (azetidine) | -0.10 |
| S (thiophene) | -0.20 |
| C5 (thiophene) | -0.12 |
Role of 3 5 Methyl 3 Thienyl Azetidine As a Synthetic Building Block
Precursor for Advanced Heterocyclic Scaffolds and Ring Systems
The strained nature of the azetidine (B1206935) ring makes it an excellent starting point for the synthesis of more complex, often fused, heterocyclic systems. The ring strain can be strategically released through various ring-opening or ring-expansion reactions to build larger, more elaborate molecular architectures. The presence of the 5-methyl-3-thienyl substituent offers an additional site for chemical modification and can influence the regioselectivity of these transformations.
Key synthetic strategies include:
Ring-Closing Metathesis (RCM): N-alkylation of the azetidine nitrogen with an allyl group, followed by RCM, can lead to the formation of azetidine-fused 8-membered rings. nih.gov
Intramolecular Cyclizations: The azetidine scaffold can be a key component in intramolecular reactions. For example, intramolecular aminolysis of epoxy amines catalyzed by Lewis acids like La(OTf)₃ is a novel method for forming azetidine rings, which can then serve as precursors for further cyclizations. frontiersin.orgnih.gov This methodology could be adapted to create complex polycyclic systems incorporating the thienyl moiety.
[3+2] Cycloadditions: Azomethine ylides generated from azetidines can participate in [3+2] cycloaddition reactions to form complex tetracyclic or poly-heterocyclic fused scaffolds. nih.govumb.edu The thienyl group can act as a component of the dipolarophile or influence the stereochemistry of the cycloaddition.
Scaffold Morphing: The azetidine core can be "morphed" into other heterocyclic systems. For instance, 3-pyridyl azetidine ureas have been identified as potent enzyme inhibitors, showcasing how the azetidine can be a key building block for diverse heterocyclic structures. nih.gov
The thienyl group itself is a precursor to fused ring systems like thieno[2,3-b]pyridines, which have shown significant biological activity. nih.gov The combination of the reactive azetidine and the versatile thienyl group in one molecule provides a powerful platform for generating novel and diverse heterocyclic libraries for drug discovery and materials science.
| Starting Material Type | Reaction Type | Resulting Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| N-Allyl-azetidine | Ring-Closing Metathesis | Azetidine-fused 8-membered ring | CNS-focused libraries | nih.gov |
| cis-3,4-Epoxy amine | La(OTf)₃-catalyzed aminolysis | 3-Hydroxyazetidine | Functionalized scaffolds | frontiersin.orgnih.gov |
| Azetidine-derived azomethine ylide | [3+2] Cycloaddition | Tetracyclic fused pyrrolidines | Biologically active scaffolds | nih.govumb.edu |
| 3-Iodo-N-Boc-azetidine | Negishi Coupling / Urea formation | 3-Pyridyl azetidine ureas | Enzyme inhibitors | nih.gov |
Applications in the Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral azetidines are highly effective ligands in asymmetric catalysis, often providing high levels of enantioselectivity in a variety of metal-catalyzed reactions. researchgate.netbham.ac.uk The rigid, conformationally constrained structure of the azetidine ring is key to creating a well-defined chiral environment around the metal center.
When rendered enantiopure, 3-(5-methyl-3-thienyl)azetidine could be elaborated into several classes of chiral ligands:
Bidentate and Tridentate Ligands: The azetidine nitrogen can be one coordination site, while functional groups introduced at the nitrogen or on the thienyl ring can provide additional donor atoms (N, O, P, or S). The inherent sulfur atom in the thienyl ring could participate in metal coordination, creating novel N,S-bidentate ligands.
C₂-Symmetric Ligands: Dimerization or functionalization of chiral azetidine units can lead to C₂-symmetric ligands, which have proven highly successful in asymmetric catalysis, such as in the addition of diethylzinc (B1219324) to aldehydes. researchgate.netacs.org
Organocatalysts: Chiral azetidine derivatives themselves can act as organocatalysts, for example, in promoting asymmetric Henry (nitroaldol) reactions with excellent enantioselectivity (>99.5% ee). bham.ac.uk
The synthesis of such chiral ligands often starts from readily available chiral precursors or involves chiral resolution. Methods like gold-catalyzed cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones, which are versatile intermediates for further elaboration. nih.gov The development of chiral ligands from this compound would be particularly interesting for reactions where the electronic properties of the thienyl ring can influence the catalytic activity or selectivity.
| Ligand Type | Metal/Catalyst | Reaction | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Enantiopure cis-azetidine | Copper (Cu) | Henry (Nitroaldol) Reaction | >99.5% | bham.ac.uk |
| C₂-Symmetric 2,4-disubstituted azetidine | - (organocatalyst) | Diethylzinc addition to aldehydes | High | researchgate.net |
| Azetidine-derived N,N' ligand | Palladium (Pd) / Platinum (Pt) | General Asymmetric Catalysis | Characterized | bham.ac.uk |
| α-chiral Cyclic Alkyl Amino Carbene (CAAC) | Copper (Cu) / Ruthenium (Ru) | Conjugate Borylation / Ring Closing Metathesis | up to 95:5 er | nih.gov |
Derivatization to Polyamine and Amino Alcohol Derivatives
The azetidine ring is a masked 1,3-diamine or amino alcohol. Through nucleophilic ring-opening reactions, this compound can be converted into valuable polyamine and amino alcohol derivatives. These products are important in medicinal chemistry and materials science.
Polyamine Synthesis: The cleavage of the C-N bonds in the azetidine ring can lead to linear or branched polyamines. Polyamines are crucial for cell proliferation and are targets for various therapeutic strategies. nih.gov Synthetic methods for creating polyamines often involve alkylation, acylation, or the opening of nitrogen-containing rings. nih.gov The thienyl-substituted azetidine could be a precursor to polyamines with an embedded aromatic heterocycle, potentially leading to compounds with unique biological activities.
Amino Alcohol Synthesis: Ring-opening of the azetidine with oxygen nucleophiles or reduction of a carbonyl group at the 2- or 3-position can yield amino alcohols. For example, reduction of azetidin-2-ones with reagents like LiAlH₄ is a common route to 1,3-amino alcohols. acs.org Vicinal amino alcohols are also precursors for the synthesis of other heterocycles like aziridines. researchgate.net
The specific substitution pattern of this compound would influence the regioselectivity of the ring-opening, allowing for the controlled synthesis of specific isomers of thienyl-substituted diamines or amino alcohols.
Integration into Peptidomimetics and Conformationally Constrained Amino Acid Analogues
Azetidine-based amino acids are valuable tools in peptide chemistry. Their rigid four-membered ring structure introduces conformational constraints into peptide backbones, which can stabilize specific secondary structures (like β-turns), increase metabolic stability, and enhance binding affinity to biological targets. nih.govresearchgate.net
This compound is an excellent candidate for incorporation into peptidomimetics:
Constrained Amino Acid Analogues: By introducing a carboxylic acid group, this compound can be converted into a non-natural, conformationally restricted amino acid. The thienyl group can serve as an isostere for aromatic amino acids like phenylalanine or tryptophan. nih.gov
Peptide Synthesis: These azetidine-based amino acids can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. acs.org For example, enantioenriched azetidine carboxylic acids have been successfully used in the synthesis of di- and tripeptides. acs.org
GABA Analogues: (Azetidin-3-yl)acetic acid derivatives serve as structural analogues for the neurotransmitter GABA. nih.gov The 5-methyl-3-thienyl derivative could be used to synthesize novel GABA analogues with potentially unique pharmacological profiles.
The synthesis of such building blocks can be achieved through methods like the aza-Michael addition to α,β-unsaturated azetidine esters, followed by further functionalization. nih.gov
Utility in the Construction of Functional Materials (e.g., Polymerization Initiators, Monomers)
The high ring strain of the azetidine ring (approximately 25.5 kcal/mol) makes it a suitable monomer for ring-opening polymerization and a building block for high-energy materials.
Energetic Materials: Azetidines bearing nitro groups (such as TNAZ, trinitroazetidine) are known high-performance energetic materials. researchgate.net The synthesis of novel azetidine-based energetics is an active area of research, with photochemical methods providing access to tunable structures. chemrxiv.org The this compound scaffold could be nitrated or otherwise functionalized to create new energetic materials. The thiophene (B33073) ring might influence the density, oxygen balance, and thermal stability of the resulting compounds.
Polymers: Azetidines can undergo cationic ring-opening polymerization to produce polyamines, such as polyethyleneimine (PEI). nih.gov While this process can be difficult to control, the resulting polymers have applications in gene delivery and as industrial flocculants. This compound could serve as a functional monomer to introduce aromatic heterocyclic side chains into polyamines, thereby modifying the polymer's properties, such as its thermal stability, conductivity, or chelating ability.
Development of Novel Reaction Methodologies Utilizing its Unique Reactivity
The unique structure of this compound invites the development of new synthetic methods that take advantage of the interplay between the strained ring and the aromatic substituent.
Catalyst-Directed Functionalization: The sulfur atom of the thienyl ring could direct metal catalysts to functionalize specific C-H bonds on the azetidine ring or the methyl group, allowing for late-stage diversification.
Strain-Release Driven Reactions: New reactions can be designed that use the release of ring strain as the thermodynamic driving force. For example, gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a flexible route to azetidin-3-ones, which are versatile synthetic intermediates. nih.gov Applying such methods to precursors of this compound could open new synthetic pathways.
Pharmacophore Elaboration: The compound serves as a novel scaffold for medicinal chemistry. For instance, 3-substituted azetidines have been explored as triple reuptake inhibitors for the treatment of depression. nih.gov The this compound core could be N-functionalized with various pharmacophoric groups to generate libraries of new drug candidates. The development of efficient and regioselective functionalization reactions is crucial for this purpose. nih.gov
Lewis Acid Catalysis: The use of Lewis acids to control the regioselectivity of azetidine synthesis from epoxy amines represents a significant advance. frontiersin.orgnih.gov Exploring the reactivity of this compound under various Lewis acidic conditions could lead to novel ring-opening or rearrangement products that are not accessible through other means.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for producing 3-aryl-substituted azetidines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 3-(5-Methyl-3-thienyl)azetidine.
One promising avenue is the exploration of C-H activation strategies. Direct arylation of the azetidine (B1206935) ring at the C3 position with 3-bromo-2-methylthiophene (B1266441) or a related organometallic reagent could provide a more atom-economical route. Palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds in appropriately designed precursors is another powerful technique that could be adapted for the synthesis of the target azetidine. acs.org
Furthermore, the principles of green chemistry should be central to the development of new synthetic protocols. This includes the use of greener solvents, such as bio-based solvents or water, and the development of catalyst-free reactions or the use of recyclable catalysts. researchgate.netnih.gov For instance, microwave-assisted organic synthesis could be explored to accelerate reaction times and improve yields, often with reduced solvent usage. organic-chemistry.org A one-pot synthesis starting from readily available precursors would also represent a significant advancement in sustainability. organic-chemistry.org
| Synthetic Approach | Potential Advantages | Key Precursors |
| C-H Activation/Direct Arylation | High atom economy, reduced steps | Azetidine, 3-bromo-2-methylthiophene |
| Palladium-Catalyzed Intramolecular Amination | High efficiency, predictable selectivity | Picolinamide-protected amines |
| Microwave-Assisted Synthesis | Faster reaction times, reduced solvent | Simple starting materials |
| One-Pot Synthesis | Increased efficiency, reduced waste | Readily available precursors |
Exploration of Undiscovered Reactivity Patterns
The strained nature of the azetidine ring imparts unique reactivity to the molecule, which is not yet fully explored for this compound. rsc.orgresearchwithrutgers.comrsc.orgresearchgate.net Future studies should aim to uncover novel reactivity patterns stemming from the interplay between the azetidine and the electron-rich 5-methyl-3-thienyl substituent.
Key areas of investigation include:
Ring-opening reactions: The strain of the azetidine ring makes it susceptible to ring-opening under various conditions. ambeed.com Investigating the regioselective and stereoselective ring-opening of this compound with different nucleophiles could lead to the synthesis of a diverse range of functionalized acyclic compounds containing a thiophene (B33073) moiety.
Reactions at the thiophene ring: The 5-methyl-3-thienyl group can undergo various electrophilic substitution reactions. Understanding how the azetidine substituent influences the regioselectivity and reactivity of these transformations is crucial.
[2+2] Cycloadditions: The development of photochemical methods, such as the aza Paternò-Büchi reaction, could enable the synthesis of novel polycyclic structures incorporating the thienyl-azetidine scaffold. rsc.org
Advanced Stereochemical Control in Derivatization
The C3 position of the azetidine ring in this compound is a stereocenter. The development of methods for the stereoselective synthesis of this compound and its derivatives is of paramount importance for accessing enantiomerically pure materials.
Future research should focus on:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries in the synthetic route can provide access to specific stereoisomers. numberanalytics.comresearchgate.netthieme.de For example, gold-catalyzed cyclization of chiral N-propargylsulfonamides could be a viable strategy. nih.gov
Stereoselective Functionalization: Developing reactions that proceed with high diastereoselectivity on the pre-formed azetidine ring will be crucial for creating complex molecules with multiple stereocenters. This includes stereocontrolled additions to the azetidine nitrogen or functionalization of the thiophene ring. acs.org
Integration into Complex Chemical Libraries for Screening in Non-Biological Contexts
The unique three-dimensional structure of this compound makes it an attractive scaffold for the construction of diverse chemical libraries . nih.govenamine.netnih.govapexbt.com These libraries can then be screened for a wide range of non-biological applications.
The development of high-throughput synthesis methods will be essential for generating these libraries efficiently. nih.gov By systematically modifying the substituents on both the azetidine nitrogen and the thiophene ring, a vast chemical space can be explored. These libraries could be valuable for identifying novel catalysts, materials with interesting photophysical properties, or new ligands for metal complexes.
Synergistic Application of Computational and Experimental Methodologies
The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of synthetic routes and the understanding of reactivity. mit.eduresearchgate.net
Future research should leverage computational tools to:
Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of new synthetic transformations.
Understand Reactivity: Computational studies can provide insights into the electronic structure and frontier molecular orbitals of this compound, helping to rationalize its observed reactivity.
Design Novel Derivatives: In silico screening of virtual libraries can help prioritize the synthesis of derivatives with desired properties for specific applications.
The synergy between computational predictions and experimental validation will be a powerful approach to efficiently explore the chemical potential of this compound. mit.edu
Potential for New Material Science Applications
The presence of the thiophene ring in this compound opens up possibilities for its use in material science . numberanalytics.comresearchgate.netdtic.milnih.govpolykey.eu Thiophene-based polymers are well-known for their conductive and optical properties. numberanalytics.comresearchgate.netnih.gov
Future research could explore:
Polymerization: The synthesis of polymers incorporating the this compound unit could lead to new materials with tailored electronic and optical properties. The azetidine moiety could influence the polymer's morphology, solubility, and processability.
Organic Electronics: Thiophene-containing molecules are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The unique electronic properties imparted by the azetidine ring could lead to improved performance in such devices.
| Potential Application | Key Feature |
| Conductive Polymers | Thiophene backbone |
| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic and optical properties |
| Organic Field-Effect Transistors (OFETs) | Charge transport capabilities |
| Organic Solar Cells | Light absorption and charge separation |
Green Chemistry Aspects in the Synthesis and Transformation of Thienyl-Azetidines
Adhering to the principles of green chemistry is crucial for the sustainable development of chemical processes involving this compound and its derivatives.
Future research should focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the azetidine or thiophene precursors.
Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. researchgate.netnih.gov
By focusing on these green chemistry principles, the environmental impact of the synthesis and transformation of thienyl-azetidines can be significantly reduced, making their potential applications more sustainable in the long term.
Q & A
Q. What are the common synthetic routes for 3-(5-Methyl-3-thienyl)azetidine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves two key steps: (1) construction of the azetidine ring and (2) introduction of the 5-methyl-3-thienyl substituent.
- Step 1 : Azetidine rings are often synthesized via cyclization of γ-chloroamines or through ring-opening of epoxides followed by reductive amination .
- Step 2 : The thienyl group is introduced via nucleophilic substitution or coupling reactions. For example, 5-methyl-3-thienylmethanol may react with a pre-formed azetidine derivative in the presence of a base (e.g., NaH or K₂CO₃) and a polar aprotic solvent (e.g., DMF or THF) at 60–80°C .
- Optimization : Reaction efficiency is improved by controlling steric hindrance (e.g., using bulky bases to minimize side reactions) and electronic effects (e.g., electron-withdrawing groups on the thienyl moiety to enhance reactivity) .
Q. How is the structural conformation of this compound characterized, and what techniques validate its purity?
Methodological Answer:
- Structural Analysis :
- NMR Spectroscopy : H and C NMR confirm the azetidine ring’s four-membered structure and the thienyl substituent’s regiochemistry. Key signals include the azetidine protons (δ 3.2–4.0 ppm) and thienyl aromatic protons (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the azetidine ring, critical for understanding conformational flexibility .
- Purity Validation :
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁NS⁺) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Methodological Answer: Enantioselective synthesis focuses on desymmetrizing the azetidine ring or introducing chiral centers during thienyl coupling:
- Chiral Phosphoric Acid Catalysts : Asymmetric N-acylation of azetidine precursors using BINOL-derived phosphoric acids (e.g., CPA-1) achieves >90% enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding .
- Dynamic Kinetic Resolution : Palladium catalysts (e.g., Pd(OAc)₂ with chiral ligands) enable racemization-free coupling of thienyl groups to azetidine intermediates .
- Validation : Enantiopurity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictory data in biological activity studies of this compound?
Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) are addressed through:
- Orthogonal Assays : Compare results across multiple models (e.g., bacterial MIC assays vs. mammalian cell apoptosis assays) to rule out false positives .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 5-methyl with halogen groups) to isolate pharmacophores. For example, fluorination at the thienyl 5-position enhances membrane permeability but reduces metabolic stability .
- Mechanistic Profiling : Use molecular docking to predict binding to targets like kinases or GPCRs, followed by surface plasmon resonance (SPR) for binding affinity validation .
Q. How does the 5-methyl-3-thienyl group influence the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Electronic Effects : The electron-rich thienyl group enhances nucleophilic substitution reactivity at the azetidine nitrogen, facilitating derivatization (e.g., sulfonylation or acylation) .
- Hydrophobic Interactions : The methyl group and sulfur atom in the thienyl moiety promote binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) or receptors (e.g., serotonin receptors) .
- Conformational Analysis : Molecular dynamics (MD) simulations reveal that the thienyl group stabilizes boat-like conformations of the azetidine ring, affecting target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
